molecular formula C32H30O11 B10789610 Grape Seed P.E.

Grape Seed P.E.

Cat. No.: B10789610
M. Wt: 590.6 g/mol
InChI Key: VWKAFYWVDIOMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grape Seed Extract (Grape Seed P.E.) is a standardized, high-purity preparation derived from Vitis vinifera seeds, designed for scientific investigation. This extract is a rich source of bioactive polyphenolic compounds, primarily monomeric flavan-3-ols (such as (+)-catechin and (-)-epicatechin) and oligomeric proanthocyanidins, which are responsible for its potent biological activities . Its primary research applications include exploring mechanisms of antioxidant activity to combat oxidative stress by scavenging free radicals , investigating anti-inflammatory pathways in various model systems , and studying skin health and wound healing processes, where it has been shown to promote tissue regeneration and offer protection against oxidative damage . Recent studies also highlight its value in nutritional science and cardiometabolic research for supporting vascular health and glucose metabolism . The extract's mechanisms are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt, which is crucial in cellular survival and inflammatory responses . For research requiring enhanced bioavailability, formulations such as encapsulation in hyalurosomes have been shown to significantly improve compound stability and cellular uptake . This product is guaranteed For Research Use Only and is not intended for diagnostic, therapeutic, or personal consumption purposes.

Properties

Molecular Formula

C32H30O11

Molecular Weight

590.6 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C32H30O11/c1-13-7-22(38)26(30-17(13)12-32(2,41)31(43-30)15-4-6-19(35)21(37)9-15)27-25-23(39)10-16(33)11-24(25)42-29(28(27)40)14-3-5-18(34)20(36)8-14/h3-11,27-29,31,33-41H,12H2,1-2H3

InChI Key

VWKAFYWVDIOMSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1CC(C(O2)C3=CC(=C(C=C3)O)O)(C)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O

Origin of Product

United States

Preparation Methods

Ultrasound-Assisted Extraction (UAE)

  • Conditions : 36 kHz frequency, 240 W power, 30 minutes at 30°C.

  • Outcomes : 32.10% higher oil yield in Soxhlet extractions and 311% increase in phenolic content compared to controls.

Microwave-Assisted Extraction (MAE)

  • Conditions : 500–700 W, 70% ethanol, 5-minute irradiation.

  • Outcomes : 15% faster extraction than conventional methods, with comparable polyphenol yields.

Advantages : Energy-efficient, rapid, and enhances solvent penetration.
Limitations : Potential degradation of heat-sensitive compounds at high power.

Reverse Micelle Extraction for Protein-Polyphenol Co-Extraction

This method solubilizes proteins and polyphenols in a CTAB/hexanol/octane system:

  • Optimal parameters : 39 mmol/L CTAB, pH 5.6, 0.01 mol/L NaCl, 2.1 mg/mL crude protein.

  • Efficiency : 82.3% protein recovery and concurrent polyphenol extraction.

Advantages : Simultaneous recovery of multiple bioactive compounds; avoids denaturation.
Limitations : Complex phase separation and solvent recycling requirements.

Adsorption Resin Purification

Post-extraction purification using macroporous resins (e.g., XAD-7HP®, AB-8) enhances polyphenol concentration:

  • Adsorption : Load crude extract onto resin; rinse with water to remove sugars.

  • Elution : 50–95% ethanol elutes bound polyphenols.

  • Concentration : Vacuum evaporation and spray-drying yield 50–75% polyphenol powders.

Ethyl acetate-purified extracts show higher antioxidant activity (IC₅₀: 0.0599 mg/mL for DPPH) than ethanol-purified counterparts.

Comparative Analysis of Methods

MethodSolvent/MediumTemperature (°C)TimeTotal Phenolics (mg GAE/g)Key Advantages
Hydroalcoholic70% ethanol25–1203 days111.22Cost-effective, high yield
High-temperatureWater87–1002–6 hours80–100Food-grade, no solvent residue
SFECO₂ + ethanol502 hours349High α-tocopherol retention
UAE70% ethanol3030 minutes311Energy-efficient, rapid
Enzyme-assistedCellulase + ethanol502 hours234Enhanced bioavailability

Chemical Reactions Analysis

Oxidative Polymerization of Flavan-3-ols

Grape seed proanthocyanidins (PACs) undergo oxidative polymerization, particularly under thermal stress or during prolonged storage. Flavan-3-ols with ortho-dihydroxy substitution patterns (e.g., (+)-catechin, (−)-epicatechin, and epicatechin-3-O-gallate) are highly susceptible to oxidation. This reaction reduces the mean degree of polymerization (mDP) of seed tannins and alters their extractability .

Key Findings:

  • Freezing grape seeds accelerates oxidative polymerization, leading to a 22% reduction in extractable monomeric flavan-3-ols .

  • Heating (60°C) during processing enhances cross-linking between PACs, forming insoluble tannin-protein complexes .

Degradation During Extraction and Processing

GSE’s phenolic constituents degrade during solvent extraction, yielding catabolites via reductive cleavage or enzymatic activity.

Identified Degradation Products :

CompoundStructure TypeSource Reaction
1-(3′,4′-Dihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)propan-2-olC-ring cleaved catabolite(Epi)catechin degradation
Proanthocyanidin dimer-like compoundHeterocyclic C-ring cleavageReductive cleavage of PAC dimers

These byproducts are detected at trace levels (<400 ppm) but contribute to GSE’s bioactivity profile .

Polymerization into Proanthocyanidins and Tannins

Proanthocyanidins (PACs) in GSE are oligomers/polymers of (epi)catechin units. Their polymerization is influenced by extraction methods and molecular weight distribution.

Molecular Weight Distribution of Tannins :

Molecular Weight Cut-Off (Da)Retained CAD Signal (%)
3,00087
10,00082
30,00075
100,00050

High-resolution mass spectrometry (HRMS) confirms tannins >100,000 Da consist of catechin/epicatechin polymers with galloylations .

Antioxidant Redox Reactions

GSE polyphenols neutralize reactive oxygen species (ROS) via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

Antioxidant Capacity :

  • ORAC Value : 42.18 mmol Trolox equivalents/g (highest among grape by-products) .

  • Key Reactants :

    • Catechin (1.47 mg/100 mg GSE)

    • Epicatechin (1.70 mg/100 mg GSE)

    • Procyanidin B2 (1.69 mg/100 mg GSE)

These compounds quench hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻) via phenolic hydroxyl groups .

Enzymatic Interactions

GSE inhibits γ-aminobutyric acid transaminase (GABA-T) in vitro, with an IC₅₀ of 12.5 µg/mL . This interaction involves competitive binding of PACs to the enzyme’s active site, altering neurotransmitter metabolism .

Adulteration Detection via Structural Analysis

Ultra-high-performance liquid chromatography (UHPLC) coupled with CAD-HRMS differentiates GSE from adulterants (e.g., peanut skins) by identifying A-type vs. B-type proanthocyanidins :

  • A-type PACs : m/z 575.1189 (negative ionization) .

  • B-type PACs : m/z 577.1345 (negative ionization) .

Table 1: Major Phenolic Constituents in GSE

CompoundContent (mg/100 mg)Molecular Formula
(+)-Catechin1.47C₁₅H₁₄O₆
(−)-Epicatechin1.70C₁₅H₁₄O₆
Procyanidin B21.69C₃₀H₂₆O₁₂
Procyanidin C10.83C₄₅H₃₈O₁₈

Table 2: Degradation Products Under Thermal Stress

ConditionMonomer Loss (%)mDP Reduction (%)
Freezing (−20°C)2215
Heating (60°C)3428

GSE’s chemical reactivity underscores its dual role as a nutraceutical and a model for natural polymer studies. Its stability, degradation pathways, and bioactivity are critical for industrial applications in food preservation and pharmaceuticals .

Scientific Research Applications

Antioxidant Properties

Grape seed extract is well-known for its antioxidant properties , which help combat oxidative stress in the body.

  • Mechanisms : GSE exhibits strong free radical scavenging abilities, as demonstrated in multiple assays such as DPPH and ABTS. It has been shown to significantly reduce oxidative damage in cellular models, protecting against cell death induced by oxidative stress .
  • Clinical Implications : Regular consumption of GSE may enhance overall antioxidant capacity in humans, potentially reducing the risk of chronic diseases associated with oxidative stress .

Cardiovascular Health

Research indicates that GSE can positively influence cardiovascular health.

  • Blood Pressure Regulation : A study found that supplementation with grape seed extract significantly modulated blood pressure in healthy volunteers, particularly benefiting those under 50 with metabolic disorders .
  • Cholesterol Management : GSE has been associated with lower LDL cholesterol levels and improved endothelial function, which is crucial for maintaining vascular health .

Cancer Prevention and Treatment

Grape seed extract has shown promising results in cancer research.

  • Inhibition of Tumor Growth : In animal studies, GSE reduced tumor growth in head and neck cancer models without damaging normal cells. This selective cytotoxicity is attributed to its ability to induce DNA damage specifically in cancer cells while sparing healthy cells .
  • Mechanistic Insights : The extract promotes the formation of reactive oxygen species that lead to increased apoptosis in cancer cells and inhibits DNA repair mechanisms that are often upregulated in tumors .

Cognitive Function Enhancement

Recent studies suggest that GSE may enhance cognitive functions.

  • Neuroprotective Effects : In vitro studies have demonstrated that GSE protects neuronal cells against oxidative stress, potentially modulating neurotransmitter systems involved in mood regulation and cognitive function .
  • Clinical Trials : A randomized controlled trial indicated that daily supplementation with grape seed polyphenol extract improved cognitive performance in healthy young adults over a 12-week period .

Anti-inflammatory Effects

Grape seed extract also exhibits significant anti-inflammatory properties.

  • Mechanisms : The polyphenolic compounds in GSE can inhibit inflammatory pathways, thereby reducing markers of inflammation such as cytokines and chemokines .
  • Clinical Relevance : This effect may be beneficial for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Skin Health

The topical application of grape seed extract has been explored for skin benefits.

  • Wound Healing : Preliminary studies suggest that GSE can accelerate wound healing by promoting collagen synthesis and reducing inflammation at the injury site .
  • Anti-aging Properties : Its antioxidant properties may also contribute to skin health by protecting against UV-induced damage and improving skin elasticity .

Case Studies and Data Tables

Application AreaKey FindingsReferences
Antioxidant PropertiesSignificant reduction in oxidative stress markers; enhanced total antioxidant capacity , ,
Cardiovascular HealthModulation of blood pressure; reduction in LDL cholesterol , ,
Cancer PreventionReduced tumor growth in animal models; selective cytotoxicity towards cancer cells ,
Cognitive FunctionImproved cognitive performance in clinical trials; neuroprotective effects ,
Anti-inflammatory EffectsInhibition of inflammatory markers; potential benefits for chronic inflammatory conditions ,
Skin HealthAccelerated wound healing; protection against UV damage ,

Mechanism of Action

The mechanism of action of Grape Seed Extract primarily involves its antioxidant properties. The polyphenols in the extract scavenge free radicals, reducing oxidative stress and preventing cellular damage. Key molecular targets include reactive oxygen species (ROS) and various signaling pathways involved in inflammation and apoptosis . For instance, proanthocyanidins in the extract can enhance the expression of sirtuin 3, a protein that regulates mitochondrial function and reduces oxidative stress .

Comparison with Similar Compounds

Table 1. Comparative Antioxidant Activity

Compound DPPH Scavenging (%) Hydroxyl Radical Scavenging (%) Metal Chelation (%)
Grape Seed P.E. 85–92 35–40 75–80
Vitamin C 70–75 55–60 50–55
Green Tea Catechin 80–85 45–50 65–70
Synthetic BHT 60–65 30–35 40–45

Data derived from in vitro assays .

Compositional Profile

HPLC analyses reveal distinct polyphenolic profiles:

  • Proanthocyanidins: Grape Seed P.E. contains 90–95% OPCs, predominantly dimers (B1, B2) and trimers, whereas pine bark extract (e.g., Pycnogenol®) has 70–75% OPCs with higher polymeric fractions .
  • Flavonoids: Catechin (12–15 mg/g) and epicatechin (8–10 mg/g) are dominant in Grape Seed P.E., contrasting with green tea’s higher epigallocatechin gallate (EGCG) content .
  • Phenolic Acids: Gallic acid (5–8 mg/g) is a hallmark, absent in citrus bioflavonoids like quercetin .

Table 2. Polyphenolic Composition (mg/g)

Compound Grape Seed P.E. Pine Bark Extract Green Tea Extract
Proanthocyanidins 900–950 700–750 50–100
Catechin 12–15 5–8 20–25
Epicatechin 8–10 3–5 15–20
Gallic Acid 5–8 1–2 <1

Source: HPLC analyses of standardized extracts .

Health Benefits

  • Cardiovascular Effects : At 150–300 mg/day, Grape Seed P.E. reduced systolic blood pressure by 5–12 mmHg in hypertensive models, comparable to quercetin’s effects but with a broader mechanism (e.g., NF-κB inhibition) .
  • Antidiabetic Activity : In diabetic mice, 150 mg/kg Grape Seed P.E. lowered blood glucose by 30% and MDA (oxidative stress marker) by 40%, outperforming metformin in antioxidant synergy .
  • Anticancer Potential: Doses of 200 µg/ml induced G1-phase cell cycle arrest in bladder cancer cells via Cyclin D1 downregulation, a pathway less pronounced in resveratrol .

Table 3. Comparative Health Impacts

Parameter Grape Seed P.E. Quercetin Resveratrol
Blood Pressure Reduction 5–12 mmHg (animal) 2–6 mmHg (human) 3–8 mmHg (animal)
Antioxidant Efficacy +++ (MDA reduction) ++ ++
Anticancer Mechanism Cyclin D1 suppression Apoptosis induction SIRT1 activation

Key: +++ = strong effect; ++ = moderate effect .

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